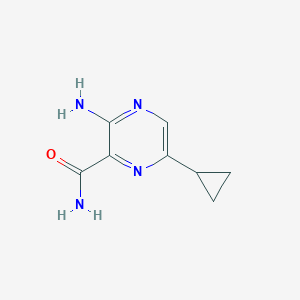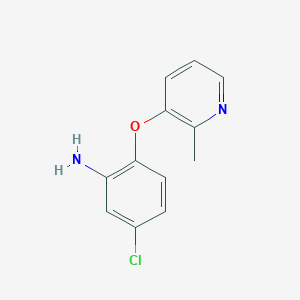
5-Chloro-2-(2-methylpyridin-3-yl)oxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-methylpyridin-3-yl)oxyaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a pyridine ring, and an oxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-methylpyridin-3-yl)oxyaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroaniline and 2-methyl-3-pyridinol.
Nitration: The 5-chloro-2-nitroaniline undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like iron powder or tin chloride in the presence of hydrochloric acid.
Coupling Reaction: The resulting 5-chloro-2-aminoaniline is then coupled with 2-methyl-3-pyridinol in the presence of a coupling agent such as phosphorus oxychloride or thionyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-methylpyridin-3-yl)oxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or hydroxyl groups.
Substitution: The chloro group can be substituted with
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
5-chloro-2-(2-methylpyridin-3-yl)oxyaniline |
InChI |
InChI=1S/C12H11ClN2O/c1-8-11(3-2-6-15-8)16-12-5-4-9(13)7-10(12)14/h2-7H,14H2,1H3 |
InChI Key |
IMBYQXHHDZYWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


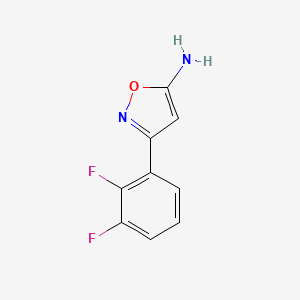
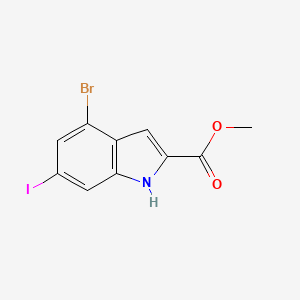
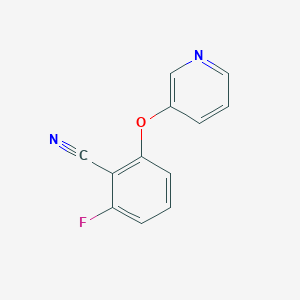
![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)
![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13886487.png)
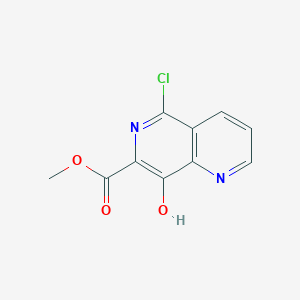
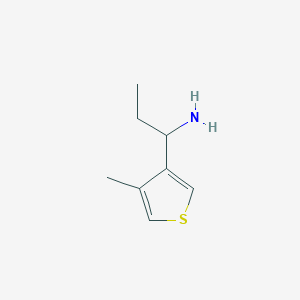
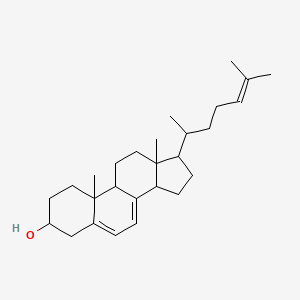
![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
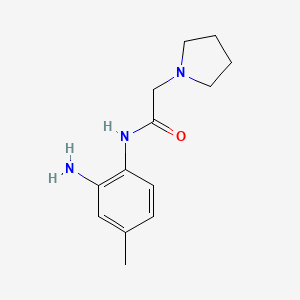
![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
